4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4-8-3-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXHOWOMKOCMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718269 | |
| Record name | 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351343-41-3 | |
| Record name | 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glycine Ethyl Ester-Based Pathway
The most widely documented method involves glycine ethyl ester as a starting material, adapted from the synthesis of analogous pyrrolidine derivatives. This pathway proceeds through six stages:
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Amino Group Protection : Glycine ethyl ester reacts with methyl chloroformate in the presence of triethylamine to form a carbamate-protected intermediate.
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Nucleophilic Substitution : The protected glycine derivative undergoes substitution with a dimethylated alkyl halide to introduce the 4,4-dimethyl groups.
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Ring-Closing Reaction : Lithium tert-butoxide facilitates cyclization with ethyl acrylate, forming the pyrrolidine backbone.
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Catalytic Hydrogenation : A chiral ruthenium catalyst [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole ruthenium(II)] ensures stereochemical control, though symmetry in 4,4-dimethylpyrrolidine negates the need for enantioselective steps.
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Hydrolysis and Deprotection : Basic hydrolysis cleaves the ethyl ester, followed by acidic workup to yield the free carboxylic acid.
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Hydrochloride Salt Formation : Treatment with hydrochloric acid produces the final hydrochloride salt.
Key Data :
Alternative Route via Cycloaddition Reactions
A less common approach, derived from branched alkyl pyrrolidine syntheses, employs a [3+2] cycloaddition between a nitrile oxide and a dimethyl-substituted alkene. This method avoids chiral catalysts but requires stringent temperature control (−20°C to 0°C) to prevent side reactions.
Reaction Conditions :
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Nitrile oxide precursor: Dimethylmalononitrile.
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Alkene: 2,3-Dimethyl-1,3-butadiene.
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Solvent: Dichloromethane.
Outcome :
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Yield: 45–60%.
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Limitations: Lower regioselectivity necessitates chromatographic purification.
Optimization of Critical Reaction Parameters
Ring-Closure Efficiency
The use of lithium tert-butoxide in tetrahydrofuran (THF) enhances cyclization rates by deprotonating the glycine intermediate, promoting nucleophilic attack on the acrylate ester. Substituting THF with dimethylformamide (DMF) reduces yields by 20–30%, likely due to solvent coordination effects.
Acidic Workup and Salt Formation
Hydrochloric acid concentration critically impacts salt purity. Excess HCl (>1.5 M) leads to over-protonation and byproduct formation, while concentrations <1 M result in incomplete salt precipitation. Optimal conditions use 1.2 M HCl at 0°C.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR (DMSO-d₆): Peaks at δ 1.87 (s, 6H, 4,4-dimethyl), 2.34–2.62 (m, 2H, pyrrolidine C3-H), and 3.36–3.48 (m, 3H, carboxylic acid and NH).
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¹³C-NMR : Carboxylic carbon at δ 174.2 ppm, quaternary dimethyl carbons at δ 28.5 and 29.1 ppm.
Comparative Analysis of Synthetic Methods
| Parameter | Glycine Ethyl Ester Route | Cycloaddition Route |
|---|---|---|
| Yield | 77% | 45–60% |
| Purity | >99% | 85–90% |
| Stereochemical Control | Not required | Moderate |
| Cost Efficiency | High | Low |
Industrial-Scale Considerations
Large-scale production favors the glycine ethyl ester route due to streamlined steps and recyclable catalysts (e.g., ruthenium complexes). Patent CN111072543B reports batch sizes up to 100 kg with consistent purity, underscoring its industrial viability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
Scientific Research Applications
4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It has potential therapeutic applications and is investigated for its pharmacological properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrolidine Hydrochlorides
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid Hydrochloride
- CAS : 1408076-44-7
- Molecular Formula: C₇H₁₂ClF₂NO₂
- Molecular Weight : 215.63 g/mol
- Key Differences : Fluorine substituents at positions 3 and 4 enhance electronegativity and metabolic stability compared to the dimethyl variant. This compound’s solubility in polar solvents is likely higher due to fluorine’s electron-withdrawing effects .
(3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride
- CAS : 1286761-93-0
- Molecular Formula: C₆H₁₁ClF₃NO
- Key Differences : The trifluoromethoxy group increases lipophilicity and resistance to enzymatic degradation, making it more suitable for central nervous system (CNS) drug candidates compared to the dimethyl-substituted compound .
1-H-4-Hydroxy-5-Benzyl-pyrrolidine-3-carboxylic Acid Hydrochlorides
- General Structure : Features a benzyl or alkoxy-benzyl group at position 3.
- Synthesis : Prepared via hydrochloric acid treatment of acetylated precursors, similar to the target compound’s synthesis .
- Key Differences : The bulky benzyl group may reduce solubility but enhance receptor binding specificity in biological systems .
Stereochemical and Positional Isomers
trans-1,4-Dimethylpyrrolidine-3-carboxylic Acid
- CAS : SY328342 (Accela)
4,4-Dimethylpyrrolidine-3-carboxylic Acid (Free Base)
Functional Group Variations
1-Methylpyrrolidine-3-carboxylic Acid
- CAS : 25712-60-1
(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic Acid
Solubility and Stability
- 4,4-Dimethylpyrrolidine-3-carboxylic Acid Hydrochloride : Enhanced water solubility due to the hydrochloride salt form, ideal for formulation in aqueous media. Stability under acidic conditions is comparable to other hydrochlorides like Nicardipine Hydrochloride .

- Fluorinated Analogues : Higher solubility in organic solvents (e.g., DMSO) due to fluorine’s polarity .
- Free Base Form : Preferable for lipid-based delivery systems but less stable in acidic environments .
Research Implications
The structural nuances of this compound and its analogs dictate their applicability in medicinal chemistry. Fluorinated and benzyl-substituted variants offer tailored pharmacokinetic profiles, while stereochemical variations enable precise targeting of chiral biological systems. Future research should explore synergistic effects of combining dimethyl and electronegative substituents for optimized drug candidates.
Biological Activity
4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride (DMPCA-HCl) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMPCA-HCl is a pyrrolidine derivative characterized by the following molecular formula:
- Molecular Formula : C₇H₁₃ClN₁O₂
- Molecular Weight : 163.64 g/mol
- Chemical Structure :
Antimicrobial Activity
DMPCA-HCl has been evaluated for its antimicrobial properties against various bacterial strains. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of DMPCA-HCl
| Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Bacillus subtilis | 20 |
| Salmonella typhi | 14 |
These results indicate that DMPCA-HCl may serve as a potential candidate for developing new antimicrobial agents.
The mechanism by which DMPCA-HCl exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. Molecular docking studies have shown that DMPCA-HCl binds effectively to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity. For example, binding energies calculated during docking studies suggest a strong interaction with PBP4 in E. coli and S. aureus, indicating potential for therapeutic applications in treating bacterial infections .
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted on various derivatives of pyrrolidine, including DMPCA-HCl, demonstrated enhanced antibacterial activity when combined with other agents such as tetracycline. The combination therapy showed synergistic effects, leading to improved efficacy against resistant strains of bacteria . -
Antifungal Properties :
In addition to antibacterial activity, DMPCA-HCl has shown antifungal properties against Candida albicans. In vitro testing revealed that the compound inhibited fungal growth at concentrations that were non-toxic to human cells, suggesting a favorable therapeutic index .
Research Findings
Recent research has focused on synthesizing and characterizing various derivatives of DMPCA-HCl to enhance its biological activity. Studies have indicated that modifications at the carboxylic acid group can significantly influence the compound's potency and selectivity against specific microbial targets.
Table 2: Structure-Activity Relationship (SAR) Studies
| Derivative | Antibacterial Activity (Zone of Inhibition in mm) | Remarks |
|---|---|---|
| DMPCA-HCl | 18 | Base compound |
| Methyl ester derivative | 22 | Increased lipophilicity |
| Ethyl ester derivative | 20 | Improved absorption |
| Propyl derivative | 19 | Enhanced stability |
These findings highlight the importance of structural modifications in optimizing the biological activity of pyrrolidine derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted γ-lactams or ring-closing reactions of amino alcohols with carboxylic acid derivatives. For example, methyl 4-methylpyrrolidine-3-carboxylate intermediates (e.g., (3S,4R)-methyl 4-(4-bromo-phenyl)pyrrolidine-3-carboxylate) can be hydrolyzed under acidic conditions to yield the carboxylic acid, followed by HCl salt formation .
- Purity Optimization : Use recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns. Monitor impurities via LC-MS (e.g., as described for related pyrrolidine derivatives in impurity profiling workflows) .
Q. What analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve methyl and pyrrolidine ring protons. Assign stereochemistry via NOESY for 3D conformation analysis .
- HPLC-PDA : Employ a gradient method (e.g., 0.1% TFA in acetonitrile/water) with UV detection at 210–254 nm to assess purity (>98%) .
- Elemental Analysis : Confirm HCl content via chloride titration or ion chromatography .
Q. How should this compound be handled to ensure stability and safety?
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .
- Safety Protocols : Use PPE (nitrile gloves, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in drug discovery?
- Methodology :
- Core Modifications : Introduce substituents at the 3-carboxylic acid position (e.g., esters, amides) to modulate lipophilicity. Compare with analogs like 3-(methyl-d3)-L-valine derivatives .
- Biological Assays : Test solubility in PBS (pH 7.4) and permeability via Caco-2 cell monolayers. Use molecular docking to predict binding affinity to target receptors (e.g., GABAₐ for neuroactive compounds) .
Q. What strategies resolve contradictions in solubility or reactivity data across studies?
- Troubleshooting Steps :
Solvent Variability : Test solubility in DMSO vs. aqueous buffers (e.g., PBS) with controlled pH (3–9) to identify ionizable groups .
Thermal Stability : Conduct TGA/DSC to detect decomposition points (>150°C common for hydrochloride salts) .
Replicate Conditions : Cross-validate using embedded experimental designs (e.g., quantitative + qualitative data triangulation) .
Q. How can impurity profiles be mapped for regulatory compliance in pharmaceutical applications?
- Workflow :
- Impurity Synthesis : Prepare known impurities (e.g., des-methyl analogs) via controlled oxidation or alkylation .
- LC-MS/MS Detection : Use a Q-TOF mass spectrometer in positive ion mode with a HILIC column for polar impurities. Reference EP/USP guidelines for threshold limits (<0.15%) .
Theoretical and Methodological Considerations
Q. How can computational models enhance understanding of this compound’s pharmacokinetics?
- Approach : Apply PBPK modeling using software like GastroPlus. Input logP (experimentally derived via shake-flask method), pKa (from potentiometric titration), and human liver microsome data for clearance prediction .
Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

